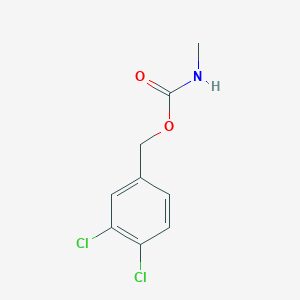
Dichlormat
Übersicht
Beschreibung
Dichlormate, also known as 3,4-Dichlorobenzyl N-methylcarbamate, is a chemical compound with the molecular formula C9H9Cl2NO2. It is a derivative of carbamic acid and is characterized by the presence of two chlorine atoms attached to a benzyl group. This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Dichlormate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the manufacturing of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Wirkmechanismus
Target of Action
Dichlormate primarily targets the synthesis of carotenoids in plants . Carotenoids are organic pigments that are found in the chloroplasts and chromoplasts of plants and some other photosynthetic organisms. They play critical roles in photosynthesis and photoprotection.
Mode of Action
Dichlormate acts as an inhibitor of carotenoid synthesis . It interferes with the normal carotenogenesis process, leading to the accumulation of carotenoid precursors in the treated plants . This inhibition is believed to be the primary mode of action of Dichlormate.
Biochemical Pathways
The affected biochemical pathway is the carotenoid biosynthesis pathway . When Dichlormate is applied, it inhibits the normal synthesis of carotenoids, leading to the accumulation of carotenoid precursors such as ζ-carotene .
Result of Action
The inhibition of carotenoid synthesis by Dichlormate leads to photodestruction of chlorophyll and chloroplast disruption . This is because carotenoids protect chlorophyll from photooxidation. Without sufficient carotenoids, chlorophyll is more susceptible to destruction by light, particularly at high light intensities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dichlormate can be synthesized through the reaction of 3,4-dichlorobenzyl alcohol with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3,4-Dichlorobenzyl alcohol} + \text{Methyl isocyanate} \rightarrow \text{Dichlormate} ]
Industrial Production Methods: In industrial settings, the production of dichlormate involves the use of large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and minimize by-products. The final product is then purified through various techniques such as distillation and crystallization.
Types of Reactions:
Oxidation: Dichlormate can undergo oxidation reactions, often resulting in the formation of corresponding oxides.
Reduction: It can be reduced to form simpler compounds, typically involving the removal of chlorine atoms.
Substitution: Dichlormate can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used to replace chlorine atoms under appropriate conditions.
Major Products Formed:
Oxidation: Formation of dichlorobenzoic acid.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of substituted benzyl carbamates.
Vergleich Mit ähnlichen Verbindungen
Carbaryl: Another carbamate insecticide with a similar mode of action but different chemical structure.
Aldicarb: A more potent carbamate insecticide with higher toxicity.
Methomyl: A carbamate insecticide with a broader spectrum of activity.
Uniqueness of Dichlormate: Dichlormate is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its stability and effectiveness compared to other carbamate compounds.
Eigenschaften
IUPAC Name |
(3,4-dichlorophenyl)methyl N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-12-9(13)14-5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVOTYIOPGIVPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OCC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041853 | |
| Record name | Dichlormate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1966-58-1 | |
| Record name | Dichlormate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1966-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlormate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001966581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlormate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dichlorobenzyl methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDA707PJIO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 3,4-dichlorobenzyl methylcarbamate (dichlormate) as a herbicide?
A1: Dichlormate functions as a herbicide by disrupting carotenoid biosynthesis in plants. [, , , ] This disruption leads to the accumulation of specific carotenoid precursors, namely phytoene, phytofluene, ζ-carotene, neurosporene, and β-zeacarotene. [] Without sufficient carotenoids, chlorophyll becomes susceptible to photodestruction, ultimately leading to chlorosis and plant death. [, ]
Q2: Are there other herbicides that share a similar mechanism of action with dichlormate?
A2: Yes, amitrole (3-amino-s-triazole) and pyriclor (2,3,5-trichloro-4-pyridinol) also inhibit carotenoid synthesis, albeit with different accumulation patterns of carotenoid precursors. [, ] Additionally, diflufenican affects an earlier stage of carotenoid biosynthesis, leading to the accumulation of phytoene and phytofluene. []
Q3: Are there variations in the carotenoid precursors that accumulate in different plant species treated with dichlormate?
A5: Yes, studies comparing carotenoid profiles in dichlormate-treated carrot cell cultures and barley seedlings revealed differences in the accumulated precursors. These differences likely stem from variations in the carotenoid biosynthesis pathways and enzyme activities among plant species. []
Q4: What is the chemical formula and molecular weight of dichlormate?
A4: Unfortunately, the provided research abstracts do not provide the chemical formula and molecular weight of dichlormate. This information would require referencing additional resources like chemical databases or the compound's safety data sheet.
Q5: Beyond its herbicidal action, are there other known applications of dichlormate?
A5: The provided research abstracts primarily focus on dichlormate's role as a herbicide. Further investigation into chemical literature and patent databases would be necessary to uncover potential alternative applications of this compound.
Q6: What are the long-term environmental impacts of dichlormate use?
A6: The provided abstracts do not delve into the long-term environmental impact of dichlormate. Assessing its persistence in the environment, potential for bioaccumulation, and effects on non-target organisms would require further ecological and toxicological studies.
Q7: What are the implications of the observed differences in dichlormate's efficacy across various studies?
A10: The variability in dichlormate's performance highlights the importance of considering factors like weed spectrum, application timing, soil type, and environmental conditions when selecting an appropriate weed management strategy. [, , , , , , ] Consulting local agricultural extension resources and conducting field trials can help determine the most effective and sustainable weed control approach for specific farming systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)
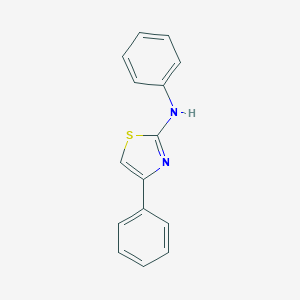
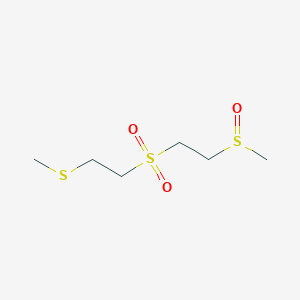
![Ethyl 3-[(4-chlorophenyl)thio]propanoate](/img/structure/B156016.png)
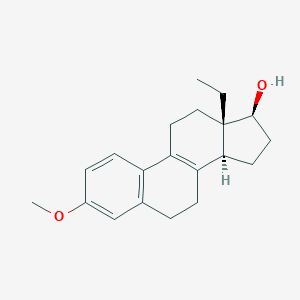
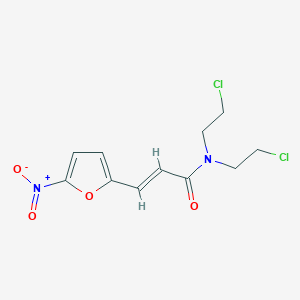
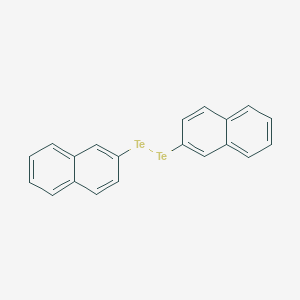

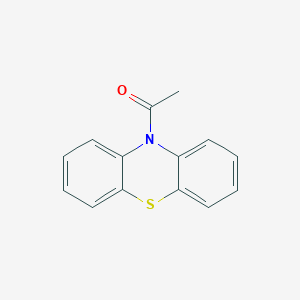
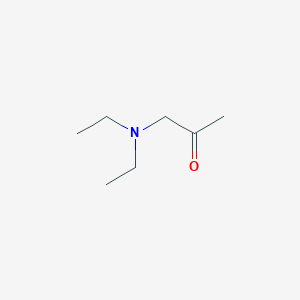

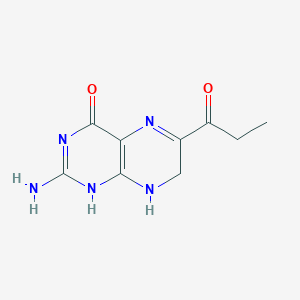

![N-[5-[[4-(Dimethylamino)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide](/img/structure/B156040.png)
